Cas no 2287341-70-0 (({3-[(2-Chloro-6-fluorophenyl)methyl]bicyclo[1.1.1]pentan-1-yl}methyl)(methyl)amine)
![({3-[(2-Chloro-6-fluorophenyl)methyl]bicyclo[1.1.1]pentan-1-yl}methyl)(methyl)amine structure](https://www.kuujia.com/scimg/cas/2287341-70-0x500.png)
({3-[(2-Chloro-6-fluorophenyl)methyl]bicyclo[1.1.1]pentan-1-yl}methyl)(methyl)amine Chemical and Physical Properties
Names and Identifiers
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- 2287341-70-0
- ({3-[(2-chloro-6-fluorophenyl)methyl]bicyclo[1.1.1]pentan-1-yl}methyl)(methyl)amine
- EN300-6760685
- 1-[3-[(2-Chloro-6-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine
- ({3-[(2-Chloro-6-fluorophenyl)methyl]bicyclo[1.1.1]pentan-1-yl}methyl)(methyl)amine
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- Inchi: 1S/C14H17ClFN/c1-17-9-14-6-13(7-14,8-14)5-10-11(15)3-2-4-12(10)16/h2-4,17H,5-9H2,1H3
- InChI Key: VUEBFBIDCQRRDO-UHFFFAOYSA-N
- SMILES: ClC1C=CC=C(C=1CC12CC(CNC)(C1)C2)F
Computed Properties
- Exact Mass: 253.1033554g/mol
- Monoisotopic Mass: 253.1033554g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 287
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12Ų
- XLogP3: 3.3
({3-[(2-Chloro-6-fluorophenyl)methyl]bicyclo[1.1.1]pentan-1-yl}methyl)(methyl)amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6760685-0.25g |
({3-[(2-chloro-6-fluorophenyl)methyl]bicyclo[1.1.1]pentan-1-yl}methyl)(methyl)amine |
2287341-70-0 | 95.0% | 0.25g |
$2889.0 | 2025-03-13 | |
Enamine | EN300-6760685-0.1g |
({3-[(2-chloro-6-fluorophenyl)methyl]bicyclo[1.1.1]pentan-1-yl}methyl)(methyl)amine |
2287341-70-0 | 95.0% | 0.1g |
$2762.0 | 2025-03-13 | |
Enamine | EN300-6760685-2.5g |
({3-[(2-chloro-6-fluorophenyl)methyl]bicyclo[1.1.1]pentan-1-yl}methyl)(methyl)amine |
2287341-70-0 | 95.0% | 2.5g |
$6155.0 | 2025-03-13 | |
Enamine | EN300-6760685-0.5g |
({3-[(2-chloro-6-fluorophenyl)methyl]bicyclo[1.1.1]pentan-1-yl}methyl)(methyl)amine |
2287341-70-0 | 95.0% | 0.5g |
$3014.0 | 2025-03-13 | |
Enamine | EN300-6760685-5.0g |
({3-[(2-chloro-6-fluorophenyl)methyl]bicyclo[1.1.1]pentan-1-yl}methyl)(methyl)amine |
2287341-70-0 | 95.0% | 5.0g |
$9107.0 | 2025-03-13 | |
Enamine | EN300-6760685-0.05g |
({3-[(2-chloro-6-fluorophenyl)methyl]bicyclo[1.1.1]pentan-1-yl}methyl)(methyl)amine |
2287341-70-0 | 95.0% | 0.05g |
$2637.0 | 2025-03-13 | |
Enamine | EN300-6760685-1.0g |
({3-[(2-chloro-6-fluorophenyl)methyl]bicyclo[1.1.1]pentan-1-yl}methyl)(methyl)amine |
2287341-70-0 | 95.0% | 1.0g |
$3139.0 | 2025-03-13 | |
Enamine | EN300-6760685-10.0g |
({3-[(2-chloro-6-fluorophenyl)methyl]bicyclo[1.1.1]pentan-1-yl}methyl)(methyl)amine |
2287341-70-0 | 95.0% | 10.0g |
$13504.0 | 2025-03-13 |
({3-[(2-Chloro-6-fluorophenyl)methyl]bicyclo[1.1.1]pentan-1-yl}methyl)(methyl)amine Related Literature
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
Additional information on ({3-[(2-Chloro-6-fluorophenyl)methyl]bicyclo[1.1.1]pentan-1-yl}methyl)(methyl)amine
Chemical Compound CAS No 2287341-70-0: ({3-[(2-Chloro-6-fluorophenyl)methyl]bicyclo[1.1.1]pentan-1-yl}methyl)(methyl)amine
The chemical compound with CAS No 2287341-70-0, known as ({3-[(2-Chloro-6-fluorophenyl)methyl]bicyclo[1.1.1]pentan-1-yl}methyl)(methyl)amine, is a highly specialized organic compound with a complex structure and diverse applications in the field of chemistry and pharmacology.
This compound is characterized by its unique bicyclic structure, specifically the bicyclo[1.1.1]pentane framework, which contributes to its stability and bioavailability.
The presence of the chloro and fluoro substituents on the phenyl ring further enhances its chemical reactivity and selectivity, making it a valuable intermediate in the synthesis of various bioactive compounds.
Recent studies have highlighted the potential of this compound in drug discovery, particularly in the development of novel therapeutics targeting specific molecular pathways.
Researchers have demonstrated that the compound exhibits significant activity in vitro against a range of enzymes and receptors, suggesting its potential as a lead compound for further optimization.
The synthesis of ({3-[(2-Chloro-6-fluorophenyl)methyl]bicyclo[1.1.1]pentan-1-yl}methyl)(methyl)amine involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods.
One of the key challenges in synthesizing this compound is achieving high enantiomeric excess due to the complexity of its stereochemistry.
However, recent advancements in asymmetric catalysis have enabled chemists to produce this compound with high optical purity, which is crucial for its application in chiral drug design.
In terms of pharmacokinetics, studies have shown that this compound has favorable absorption and distribution properties, making it an attractive candidate for oral drug delivery systems.
Additionally, its metabolic stability has been evaluated in preclinical models, providing insights into its potential for long-term therapeutic use.
The structural versatility of this compound also allows for further functionalization, enabling researchers to explore its potential in other areas such as agrochemicals and materials science.
In conclusion, CAS No 2287341-70-0 represents a significant advancement in organic chemistry, offering a wealth of opportunities for innovation across multiple disciplines.
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